N-[(1-benzylpyrrolidin-3-yl)methyl]thiophene-2-carboxamide
Description
N-[(1-benzylpyrrolidin-3-yl)methyl]thiophene-2-carboxamide is a synthetic organic compound that belongs to the class of heterocyclic compounds It features a thiophene ring, a pyrrolidine ring, and a carboxamide group
Properties
IUPAC Name |
N-[(1-benzylpyrrolidin-3-yl)methyl]thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2OS/c20-17(16-7-4-10-21-16)18-11-15-8-9-19(13-15)12-14-5-2-1-3-6-14/h1-7,10,15H,8-9,11-13H2,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKQDRRDSUKXJRE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1CNC(=O)C2=CC=CS2)CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[(1-benzylpyrrolidin-3-yl)methyl]thiophene-2-carboxamide typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the cyclization of appropriate precursors, such as amino acids or other nitrogen-containing compounds.
Benzylation: The pyrrolidine ring is then benzylated using benzyl chloride in the presence of a base like sodium hydride.
Coupling with Thiophene-2-carboxylic Acid: The benzylated pyrrolidine is coupled with thiophene-2-carboxylic acid using coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to form the final product.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the carboxamide group, converting it to an amine.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may serve as a probe to study biological processes involving thiophene and pyrrolidine derivatives.
Medicine: It has potential as a lead compound for the development of new drugs, particularly those targeting the central nervous system.
Industry: The compound can be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-[(1-benzylpyrrolidin-3-yl)methyl]thiophene-2-carboxamide is not fully understood, but it is believed to interact with specific molecular targets in the body. The pyrrolidine ring may interact with neurotransmitter receptors, while the thiophene ring could modulate enzyme activity. Further research is needed to elucidate the exact pathways and targets involved.
Comparison with Similar Compounds
- N-[(1-benzylpyrrolidin-3-yl)methyl]thiophene-2-carboxamide
- N-[(1-benzylpyrrolidin-3-yl)methyl]furan-2-carboxamide
- N-[(1-benzylpyrrolidin-3-yl)methyl]pyrrole-2-carboxamide
Comparison:
- Structural Differences: The primary difference lies in the heterocyclic ring (thiophene, furan, pyrrole).
- Chemical Properties: Thiophene derivatives tend to be more stable and less reactive compared to furan and pyrrole derivatives.
- Biological Activity: The biological activity can vary significantly depending on the heterocyclic ring, with thiophene derivatives often showing unique pharmacological profiles.
This compound stands out due to its stability and potential for diverse applications in medicinal chemistry and material science.
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